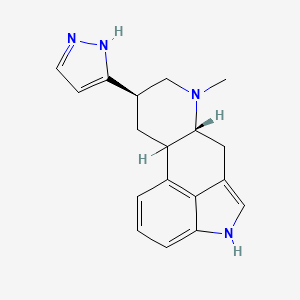

6-Methyl-8-beta-(pyrazol-3-yl)ergoline

Description

Structure

3D Structure

Properties

CAS No. |

116979-32-9 |

|---|---|

Molecular Formula |

C18H20N4 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

(6aR,9R)-7-methyl-9-(1H-pyrazol-5-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C18H20N4/c1-22-10-12(15-5-6-20-21-15)7-14-13-3-2-4-16-18(13)11(9-19-16)8-17(14)22/h2-6,9,12,14,17,19H,7-8,10H2,1H3,(H,20,21)/t12-,14?,17-/m1/s1 |

InChI Key |

NRLZOXBFNXPDKJ-ZYFOBHMOSA-N |

Isomeric SMILES |

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=CC=NN5 |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=CC=NN5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methyl 8 Beta Pyrazol 3 Yl Ergoline

Strategies for Stereoselective Ergoline (B1233604) Core Synthesis

The synthesis of the ergoline ring system, a rigid tetracyclic structure composed of an indole (B1671886) and a tetrahydropyridine (B1245486) bridged by a central C-ring, presents significant synthetic challenges. nih.gov The control of multiple stereocenters is paramount, particularly at the C-5 and C-10 positions in earlier stages and ultimately at C-8. Modern strategies have moved beyond classical resolutions and focus on asymmetric synthesis to establish the desired stereochemistry from the outset.

Key strategies often involve the construction of the A and D rings followed by the formation of the bridging B and C rings. nih.govnih.gov Recent approaches have explored novel carbon-carbon bond-forming strategies to close the C-ring, including:

Intramolecular α-arylation: This method involves the palladium-catalyzed coupling of an enolate with an aryl halide to form the C-ring.

Borrowing Hydrogen Alkylation: A ruthenium or iridium-catalyzed process that uses an alcohol and an amine to form a C-N bond, effectively constructing the C-ring via a sequence of oxidation, condensation, and reduction steps. nih.gov

Rhodium-Catalyzed C-H Insertion: This powerful technique utilizes a diazo compound that, upon activation with a rhodium catalyst, generates a carbene that inserts into a C-H bond to form the ergoline scaffold. nih.govescholarship.org This method holds promise for creating substituted ergoline analogues, although it can be lengthy and require challenging deprotection steps. escholarship.org

Regioselective Installation of the Pyrazolyl Moiety at the C-8 Position

With the 6-methylergoline (B1204273) core established, the next critical phase is the introduction of the pyrazolyl group at the C-8 position with the correct beta (β) configuration. The C-8 position of lysergic acid and its derivatives is a common site for modification. The natural configuration at C-8 is (R), and installing substituents in the β-orientation is a key stereochemical challenge. nih.gov

A prevalent and highly effective method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis and related cyclocondensation reactions. nih.govmdpi.comyoutube.com This approach typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. Therefore, the strategy for installing the pyrazolyl moiety at C-8 involves two main steps:

Introduction of a 1,3-dicarbonyl precursor at C-8: Starting from a C-8 functionalized ergoline, such as 6-methylergoline-8β-carboxylic acid (a derivative of lysergic acid), the carboxylic acid can be converted into a suitable 1,3-dicarbonyl synthon. For example, activation of the carboxylic acid (e.g., as an acid chloride or with a coupling agent) followed by reaction with the enolate of a ketone or an equivalent can furnish the desired β-diketone structure attached to the C-8 position.

Cyclocondensation with Hydrazine: The resulting ergoline-8β-yl-1,3-dione is then treated with hydrazine (H₂NNH₂) or a substituted hydrazine. The reaction proceeds via condensation, cyclization, and subsequent dehydration to form the pyrazole ring. The use of unsubstituted hydrazine typically yields a mixture of regioisomers (e.g., 3-substituted and 5-substituted pyrazoles), the ratio of which can be influenced by reaction conditions such as solvent and pH. nih.gov To achieve regioselectivity for the pyrazol-3-yl isomer, specific reaction conditions or a substituted hydrazine might be employed.

An alternative to the dicarbonyl approach is the reaction of an α,β-unsaturated ketone or aldehyde at the C-8 position with hydrazine, which forms a pyrazoline that can be subsequently oxidized to the aromatic pyrazole. nih.gov

Table 1: Comparison of Pyrazole Synthesis Conditions

| Method | Precursor | Reagents | Key Features | Ref. |

|---|---|---|---|---|

| Knorr Synthesis | 1,3-Diketone | Hydrazine Hydrate, Acid/Base Catalyst | Well-established, versatile. Regioselectivity can be an issue. | mdpi.comyoutube.com |

| α,β-Unsaturated Carbonyl | α,β-Unsaturated Ketone | Hydrazine Hydrate, Oxidizing Agent | Forms pyrazoline intermediate; requires subsequent oxidation step. | nih.gov |

Methodologies for Pyrazole Ring Derivatization and Substitution Patterns

Once the 6-Methyl-8-beta-(pyrazol-3-yl)ergoline is formed, the pyrazole ring itself can be further functionalized to modulate its properties. Pyrazole is a π-excessive aromatic heterocycle, which dictates its reactivity. nih.gov

Electrophilic Substitution: Electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, occur preferentially at the C-4 position of the pyrazole ring, as positions 3 and 5 are less reactive. nih.gov

N-Alkylation/N-Arylation: The two nitrogen atoms in the pyrazole ring can be functionalized. If the initial synthesis uses unsubstituted hydrazine, the resulting pyrazole has an N-H bond that can be alkylated, acylated, or arylated using appropriate electrophiles under basic conditions. This offers a convenient handle for introducing a wide variety of substituents.

Metal-Catalyzed Cross-Coupling: For more complex modifications, halogenated pyrazoles (e.g., a 4-bromopyrazole derivative) can serve as substrates for cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups.

These derivatization strategies allow for the creation of a library of compounds from a common intermediate, facilitating structure-activity relationship (SAR) studies. nih.gov

Modern Approaches to Optimizing Synthetic Yields and Purity

Optimizing the synthesis of a complex molecule like this compound is crucial for its practical application. Modern synthetic chemistry offers several techniques to improve reaction efficiency, yield, and purity while reducing reaction times and environmental impact.

Catalysis: The use of advanced catalysts is fundamental. In pyrazole synthesis, Lewis or Brønsted acids can catalyze the cyclocondensation step. youtube.com For the core synthesis, transition-metal catalysts (e.g., palladium, rhodium, ruthenium) are essential for C-C and C-N bond-forming reactions. nih.govescholarship.org

Microwave and Ultrasound Irradiation: These non-conventional energy sources can dramatically accelerate reaction rates. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives showed a significant reduction in reaction time (from 1.4 hours to 25 minutes) and an increase in yield when switching from conventional heating to microwave irradiation. nih.gov Similarly, ultrasound has been shown to produce pyrazole derivatives in minutes with yields exceeding 90%. nih.gov

Scaffolding Catalysis: This innovative approach uses a catalytic directing group that reversibly binds to the substrate to control regioselectivity in reactions like hydroformylation. acs.org While not directly applied to this specific synthesis, the principle of using a temporary tether to direct a reaction to a specific site could be adapted to control functionalization on the complex ergoline framework.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry) and allow for safe handling of hazardous intermediates. This can lead to higher yields, improved purity, and easier scalability compared to batch processing.

Table 2: Impact of Modern Synthetic Methods on Pyrazole Synthesis

| Technique | Catalyst/Conditions | Time | Yield | Advantage | Ref. |

|---|---|---|---|---|---|

| Conventional Heating | SnCl₂ / 80 °C | 1.4 h | 80% | Standard method | nih.gov |

| Microwave Irradiation | SnCl₂ | 25 min | 88% | Rapid heating, increased yield | nih.gov |

Analytical Techniques for Reaction Monitoring and Structural Elucidation in Synthesis

Rigorous analytical control is indispensable at every stage of the synthesis to monitor reaction progress, assess purity, and confirm the structure of intermediates and the final product. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatography: Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are used for rapid, real-time monitoring of reaction progress, allowing for the identification of starting materials, intermediates, and products. theanalyticalscientist.com High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of the final compound and for preparative purification.

Mass Spectrometry (MS): Mass spectrometry provides crucial information on the molecular weight of the synthesized compounds. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is used to confirm the elemental composition of the target molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation. 1D NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms, respectively. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, confirming the correct assembly of the ergoline core and the position and structure of the pyrazolyl substituent. mdpi.com

Solid Phase Extraction (SPE): For purification, especially for removing impurities from complex matrices, Solid Phase Extraction techniques can be highly effective. The development of Molecularly Imprinted Polymers (MIPs) offers a method for creating highly selective adsorbents that can bind to a target molecule or closely related structures, facilitating efficient cleanup. nih.govacs.org

Table 3: Key Analytical Techniques in Ergoline Synthesis

| Technique | Application | Information Provided | Ref. |

|---|---|---|---|

| HPTLC | In-process control, identification | Rapid reaction monitoring, Rf values | theanalyticalscientist.com |

| HPLC | Purity assessment, purification | Quantitative purity, separation of isomers | researchgate.net |

| LC-MS/MS | Identification and quantification | Molecular weight, fragmentation patterns | researchgate.net |

| HRMS | Structural confirmation | Exact mass, elemental formula | mdpi.com |

Pharmacological Characterization and Molecular Mechanisms of Action

Ligand-Receptor Binding Affinity and Selectivity Profiling

The affinity of a ligand for its receptor is a critical determinant of its pharmacological profile. For ergoline (B1233604) derivatives, interactions with dopamine (B1211576), serotonin (B10506), and adrenergic receptors are of primary interest due to their therapeutic implications in neurological and psychiatric disorders.

Dopamine Receptor Subtype (D1, D2, D3, D4, D5) Binding Interactions

Ergoline-based compounds are well-known for their interactions with dopamine receptors. However, specific binding affinity data (Ki values) for 6-Methyl-8-beta-(pyrazol-3-yl)ergoline at the D1, D2, D3, D4, and D5 dopamine receptor subtypes are not available in the public scientific literature. General studies on ergoline derivatives indicate that structural modifications can significantly alter affinity and selectivity for these receptor subtypes.

Interactive Data Table: Dopamine Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| D1 | Data Not Available |

| D2 | Data Not Available |

| D3 | Data Not Available |

| D4 | Data Not Available |

| D5 | Data Not Available |

Serotonin Receptor Subtype (5-HT1, 5-HT2, 5-HT3, 5-HT5, 5-HT6, 5-HT7) Binding Interactions

The serotonergic system is another major target for ergoline derivatives. The diverse family of serotonin receptors presents a complex landscape for ligand interaction. Detailed binding affinity studies for this compound at the various 5-HT receptor subtypes have not been reported in accessible scientific publications.

Interactive Data Table: Serotonin Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| 5-HT1 | Data Not Available |

| 5-HT2 | Data Not Available |

| 5-HT3 | Data Not Available |

| 5-HT5 | Data Not Available |

| 5-HT6 | Data Not Available |

| 5-HT7 | Data Not Available |

Elucidation of Receptor Signaling Pathways and Functional Activity

Beyond binding affinity, understanding how a ligand activates or inhibits receptor signaling pathways provides crucial insight into its functional effects. This includes studying its role in G-protein coupled receptor (GPCR) activation and the potential for biased agonism.

G-Protein Coupled Receptor (GPCR) Activation and Signal Transduction Studies

Dopamine, serotonin, and adrenergic receptors are predominantly GPCRs. The interaction of a ligand with these receptors initiates intracellular signaling cascades. There is currently no published research detailing the specific effects of this compound on GPCR activation or the subsequent signal transduction pathways.

Investigation of Ligand Bias and Functional Selectivity

Ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This is a key area of modern pharmacology. To date, no studies have been published that investigate the potential for ligand bias or functional selectivity of this compound at any of its potential receptor targets.

Analysis of Downstream Effector Modulation

The interaction of ergoline derivatives with their target receptors, typically G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The nature of this signaling can be highly dependent on the specific compound, the receptor subtype, and the cellular context.

Generally, ergoline compounds can modulate downstream effectors through several key pathways:

G-Protein-Mediated Pathways: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. Depending on the G-protein subtype involved (e.g., Gs, Gi/o, Gq/11), this can lead to:

Modulation of Cyclic AMP (cAMP) Levels: Activation of Gs stimulates adenylyl cyclase, increasing intracellular cAMP, while activation of Gi/o has the opposite effect. Some ergoline derivatives have been shown to influence cAMP levels, indicating engagement with these pathways. wikipedia.org

Phospholipase C (PLC) Activation: Engagement of Gq/11 proteins activates PLC, which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are crucial for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of GPCRs by ergoline derivatives can also lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway. This can occur through both G-protein-dependent and G-protein-independent mechanisms. researchgate.net For instance, studies on other GPCRs have shown that the time course of ERK activation can be biphasic, with an early phase dependent on G-protein-mediated activation of PKA and PKC, and a later, sustained phase that is independent of these second messengers. researchgate.net

The specific effects of this compound on these pathways have not been detailed in available research. However, based on the known pharmacology of related ergolines, it is plausible that this compound could modulate one or more of these downstream signaling cascades. The pyrazole (B372694) moiety, a common pharmacophore in medicinal chemistry, could further influence the compound's interaction with the receptor and its subsequent signaling outcomes. nih.govglobalresearchonline.netmdpi.comfrontiersin.org

Molecular Mechanisms Beyond Direct Receptor Agonism/Antagonism

The traditional view of a ligand as either an agonist or an antagonist has been expanded by the concept of functional selectivity or biased agonism . This phenomenon, which is particularly relevant for GPCRs, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. elsevierpure.com This can lead to a more targeted therapeutic effect by selectively engaging pathways associated with desired outcomes while avoiding those linked to adverse effects.

Ergoline derivatives have been at the forefront of research into biased agonism. For example, studies on various ergolines have demonstrated strong functional selectivity at serotonin receptors. elsevierpure.com Specifically, compounds like ergotamine have been shown to be biased towards the β-arrestin signaling pathway at the 5-HT2B receptor, while being relatively unbiased at the 5-HT1B receptor. elsevierpure.com

The potential mechanisms underlying this biased signaling include:

Stabilization of Distinct Receptor Conformations: A biased agonist is thought to stabilize a unique conformation of the receptor that preferentially couples to a specific downstream transducer (e.g., a particular G-protein subtype or β-arrestin). researchgate.net

Differential Recruitment of Signaling Partners: Upon activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestins can desensitize G-protein signaling but also act as signal transducers themselves by scaffolding other signaling proteins, such as those in the MAPK cascade. A biased agonist may favor the recruitment of β-arrestin over G-protein activation, or vice versa.

While direct evidence for this compound as a biased agonist is lacking, its structural similarity to other ergolines that exhibit this property suggests it is a plausible mechanism of action. The nature of the substituent at the 8-beta position of the ergoline ring is known to be a critical determinant of its pharmacological activity and selectivity. nih.gov Therefore, the pyrazol-3-yl group in the target compound likely plays a significant role in defining its signaling profile.

Below is a hypothetical data table illustrating the kind of data that would be generated in studies of functional selectivity for an ergoline derivative. Please note that this table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Compound | Receptor Target | G-Protein Pathway (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | Bias Factor |

|---|---|---|---|---|

| Ergoline Derivative X | 5-HT2A | 10.5 | 50.2 | G-protein biased |

| Ergoline Derivative Y | 5-HT2B | >1000 | 25.8 | β-arrestin biased |

| Serotonin | 5-HT2A | 5.2 | 8.1 | Balanced |

Structure Activity Relationship Sar Investigations of 6 Methyl 8 Beta Pyrazol 3 Yl Ergoline Analogues

Identification of Pharmacophoric Elements within the Ergoline (B1233604) Scaffold

The ergoline scaffold possesses distinct pharmacophoric elements that are crucial for its interaction with target receptors. The core structure's resemblance to endogenous neurotransmitters like dopamine (B1211576) and serotonin (B10506) is fundamental to its biological activity. nih.gov Key elements include:

The Indole (B1671886) Moiety: The aromatic indole ring (rings A and B) is a critical component, often participating in π-stacking interactions with aromatic residues within the receptor's binding pocket. The indole N-H group can act as a hydrogen bond donor, further anchoring the ligand.

The Basic Nitrogen (N6): The nitrogen atom at position 6 is typically protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding site of dopamine and serotonin receptors. The substituent on this nitrogen, typically a methyl group as in the title compound, influences potency and selectivity. For instance, the N6-methyl group is known to favor an equatorial orientation for optimal activity.

The Tetracyclic Framework: The rigid, tetracyclic structure properly orients the other pharmacophoric elements in three-dimensional space, minimizing the entropic penalty upon binding to the receptor. This pre-organization contributes to the high affinity of many ergoline derivatives. nih.gov

The C8 Substituent: The nature and stereochemistry of the substituent at the C8 position are paramount in determining the compound's affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist). nih.gov For 6-Methyl-8-beta-(pyrazol-3-yl)ergoline, the pyrazolyl group represents this key modulating element.

Impact of Pyrazolyl Moiety Position and Substitution on Receptor Affinity and Selectivity

While specific SAR data for substitutions on the pyrazolyl ring of this compound are not extensively published, the general principles of C8 substitution in ergolines provide a strong framework for understanding its role. The substituent at C8 extends into a secondary binding pocket, and its properties significantly modulate the pharmacological profile.

The pyrazolyl moiety itself offers several interaction points:

It contains two nitrogen atoms, one of which can act as a hydrogen bond acceptor and the other (if unsubstituted) as a hydrogen bond donor.

The aromatic nature of the pyrazole (B372694) ring allows for potential aromatic or hydrophobic interactions within the receptor.

Studies on related 8-substituted ergoline analogues demonstrate the importance of this position. For example, replacing the C8 substituent with different amides or other heterocyclic rings leads to profound changes in affinity and selectivity for dopamine (D1, D2) and serotonin (5-HT2) receptors. nih.gov In one study of two different C8-substituted ergolines, LEK-8829 and LEK-8841, variations in the C8-substituent led to different 5-HT2/D2 affinity ratios, which in turn predicted different antipsychotic profiles. nih.gov This highlights the sensitivity of the receptor to the chemical nature of the C8 group. For this compound, the specific isomer (e.g., pyrazol-1-yl, pyrazol-3-yl, pyrazol-4-yl) would alter the vector and accessibility of the hydrogen bond donors and acceptors, thereby impacting receptor binding and selectivity.

The following interactive table presents receptor binding affinity data for two exemplary C8-substituted ergoline derivatives, illustrating the impact of the C8 substituent on receptor affinity.

Table 1: Receptor Binding Affinities (pKi) of C8-Substituted Ergoline Analogues

| Compound | C8 Substituent | D2 Affinity (pKi) | 5-HT2 Affinity (pKi) | 5-HT2/D2 Ratio |

|---|---|---|---|---|

| LEK-8829 | -CH2-N(CH3)-CH2-C≡CH | 8.52 | 9.45 | 1.11 |

| LEK-8841 | -C(=O)NH-CH2-C≡CH (with 2-Bromo) | 8.45 | 8.25 | 0.98 |

Data sourced from pharmacological studies on new ergoline derivatives. nih.gov

Stereochemical Determinants of Biological Activity at the C-8 Position

Stereochemistry is a critical determinant of biological activity in chiral compounds, and this is particularly true for ergoline derivatives at the C8 position. The natural configuration for most active ergot alkaloids is the 8-beta (8R) configuration. The corresponding 8-alpha (8S) epimers, often referred to as iso-ergolines, are generally much less active or inactive. nih.gov

This stereochemical preference is due to the specific three-dimensional arrangement of the C8 substituent relative to the rest of the ergoline scaffold. The 8-beta configuration places the substituent in an equatorial or pseudo-equatorial position on the D-ring, directing it toward the appropriate interaction points within the receptor binding site. The 8-alpha configuration, being axial, would orient the substituent differently, leading to a steric clash or a failure to engage with key receptor residues. Studies comparing (+)-lysergol and (+)-isolysergol, which differ in their C8 stereochemistry, showed that the configuration at C8 significantly impacts agonist activity at the 5-HT2C receptor. nih.gov Therefore, for this compound, the "beta" designation is crucial for its intended pharmacological activity.

Conformational Analysis and Energetics of Bioactive Ligand Conformations

The conformational flexibility of the ergoline D-ring is another key factor in its biological activity. The D-ring can adopt several conformations, with the "D1" and "D2" forms being the most discussed. Through a combination of NMR studies and molecular mechanics, it has been proposed that the D1 conformation is the bioactive one for interacting with dopamine receptors. This conformation defines the specific spatial relationship between the basic N6 nitrogen and the aromatic indole moiety.

Rational Design Principles for Modulating Pharmacological Profiles

The SAR data for ergoline analogues provide clear principles for the rational design of new compounds with tailored pharmacological profiles. google.com

Scaffold Retention: The tetracyclic ergoline core, including the N6-methyl group and the indole N-H, should be retained as the primary pharmacophore for securing initial receptor affinity.

C8-Substituent Optimization: The C8 position is the primary site for modification to fine-tune selectivity and functional activity. Attaching different heterocyclic rings, like pyrazole, allows for the exploration of various hydrogen bonding patterns and steric interactions. The goal is to design a substituent that makes favorable contacts in the secondary binding pocket of the desired receptor subtype while potentially introducing unfavorable interactions at off-target receptors.

Stereochemical Control: Synthesis must be stereoselective to produce the 8-beta isomer, as the 8-alpha isomer is typically inactive. nih.gov Synthetic strategies that risk epimerization at the C8 position must be carefully managed. nih.gov

Conformational Constraint: While the ergoline scaffold is already quite rigid, modifications that further constrain the conformation of the C8 substituent could potentially enhance affinity and selectivity by reducing the entropic cost of binding.

By systematically applying these principles, medicinal chemists can rationally design novel analogues of this compound to optimize their affinity for specific dopamine or serotonin receptor subtypes, thereby creating more effective and selective therapeutic agents.

Preclinical in Vitro and in Vivo Pharmacological Models

Cellular and Subcellular Assays for Receptor Activation and Signal Transduction

Data regarding the specific receptor binding affinities and subsequent signal transduction pathways for 6-Methyl-8-beta-(pyrazol-3-yl)ergoline are not extensively available in the public domain. As a derivative of the ergoline (B1233604) scaffold, it is hypothesized to interact with dopamine (B1211576), serotonin (B10506), and adrenergic receptor families, a characteristic of many compounds in this class.

Typically, the initial in vitro characterization of such a compound would involve radioligand binding assays to determine its affinity (Ki) for a wide panel of G-protein coupled receptors (GPCRs). Following this, functional assays, such as cAMP accumulation assays or reporter gene assays in transfected cell lines, would be employed to elucidate whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors and to quantify its potency (EC50) and efficacy. Without specific studies on this compound, its precise receptor interaction profile and the intracellular signaling cascades it modulates remain to be empirically determined.

Neurochemical Analysis in Animal Models Reflecting Neurotransmitter System Modulation

Direct neurochemical analyses of this compound's effects in animal models are not detailed in currently accessible scientific literature. To assess the impact of a novel ergoline derivative on neurotransmitter systems, researchers would typically utilize techniques like in vivo microdialysis in rodents. This methodology allows for the real-time measurement of extracellular levels of neurotransmitters and their metabolites in specific brain regions, such as the striatum, nucleus accumbens, and prefrontal cortex.

For a compound like this compound, such studies would be crucial to understand its influence on dopamine and serotonin release and turnover. For instance, an agonistic action at D2 receptors would be expected to decrease dopamine synthesis and release, a hallmark of many ergoline derivatives.

Assessment of Neuroendocrine System Modulation in Preclinical Species (e.g., Prolactin Secretion)

The effect of this compound on the neuroendocrine system, particularly on prolactin secretion, has not been specifically reported. Ergoline compounds are well-known for their potent inhibitory effects on prolactin release from the anterior pituitary gland, which is mediated through agonism at dopamine D2 receptors on lactotroph cells.

Preclinical evaluation would typically involve administering the compound to rats and subsequently measuring plasma prolactin levels. A dose-dependent reduction in circulating prolactin would be indicative of a dopamine D2 receptor agonist profile, a key characteristic of many therapeutically used ergolines.

Behavioral Pharmacology in Animal Models of Neurological Function (e.g., Locomotor Activity)

Specific behavioral pharmacological studies on this compound are not presently available. The assessment of locomotor activity in rodents is a fundamental method to characterize the central effects of a novel psychoactive compound. Depending on the specific receptor profile, ergoline derivatives can either stimulate or suppress locomotor activity.

For example, stimulation of postsynaptic dopamine receptors in the nucleus accumbens can lead to hyperlocomotion, while agonism at presynaptic D2 autoreceptors can decrease dopamine release and result in hypolocomotion. The precise effect of this compound on this behavior would provide valuable insight into its functional in vivo dopamine receptor activity.

Comparative Pharmacological Efficacy with Established Ergoline Reference Compounds

A direct comparative pharmacological analysis of this compound with established ergoline reference compounds like bromocriptine (B1667881) or cabergoline (B1668192) is absent from the scientific literature. Such a comparison would be essential to determine its relative potency and efficacy across various pharmacological parameters.

For context, cabergoline is generally found to be more effective and better tolerated than bromocriptine in the treatment of hyperprolactinemia. In a comparative study, stable normoprolactinemia was achieved in 83% of women treated with cabergoline versus 59% of those treated with bromocriptine. Furthermore, ovulatory cycles or pregnancy occurred in 72% of the cabergoline group compared to 52% of the bromocriptine group. A retrospective analysis also indicated that cabergoline was more effective in normalizing serum prolactin levels and shrinking prolactinomas than bromocriptine.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Methyl-8-beta-(pyrazol-3-yl)ergoline, docking studies are instrumental in predicting its binding affinity and mode of interaction with various biological targets. The ergoline (B1233604) skeleton is known to interact with a range of receptors, including dopaminergic, serotonergic, and adrenergic receptors. nih.gov The addition of the pyrazole (B372694) group introduces new potential hydrogen bond donor and acceptor sites, which can significantly influence receptor binding.

Docking studies of pyrazole-containing compounds have revealed their potential to interact with a variety of protein targets. For instance, pyrazole derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) and have shown significant interactions with key amino acid residues. frontiersin.org Similarly, docking studies on pyrazoline derivatives have been used to predict their binding energies and interactions with the epidermal growth factor receptor (EGFR). ekb.eg

For this compound, a typical molecular docking workflow would involve:

Target Selection: Identifying potential protein targets based on the known pharmacology of ergoline derivatives. This could include various subtypes of dopamine (B1211576) and serotonin (B10506) receptors.

Structure Preparation: Obtaining the 3D structures of the receptor and the ligand. The receptor structure is often sourced from the Protein Data Bank (PDB), while the ligand structure is built and optimized using molecular modeling software.

Docking Simulation: Using software like AutoDock, GOLD, or Glide to place the ligand into the receptor's binding site in various conformations and orientations. nih.govpensoft.net

Scoring and Analysis: The different poses are then scored based on their predicted binding affinity. The top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.

A hypothetical docking study of this compound into a dopamine D2 receptor might show the ergoline core interacting with key aromatic and hydrophobic residues, while the pyrazole moiety could form specific hydrogen bonds with polar residues in the binding pocket, thus enhancing affinity and selectivity.

Table 1: Potential Interacting Residues for this compound in a Dopamine D2 Receptor Binding Site (Hypothetical)

| Interacting Residue (Hypothetical) | Interaction Type | Part of Ligand Involved |

| Asp114 | Ionic Interaction, Hydrogen Bond | N6-methyl group, Indole (B1671886) N-H |

| Ser193, Ser197 | Hydrogen Bond | Pyrazole N-H, Pyrazole N |

| Phe389, Phe390 | Pi-Pi Stacking | Indole ring |

| Trp386 | Pi-Pi Stacking, Hydrophobic | Ergoline ring system |

| Val115, Leu94 | Hydrophobic Interaction | Ergoline aliphatic portions |

Molecular Dynamics Simulations of this compound-Receptor Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time. youtube.comyoutube.com MD simulations are crucial for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the receptor upon binding. nih.gov

An MD simulation of a this compound-receptor complex would typically involve:

System Setup: The docked complex is placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions. youtube.com

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation is then run to generate a trajectory of the system's atomic motions over time. nih.gov

Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key intermolecular interactions like hydrogen bonds.

MD simulations of pyrazole derivatives have been used to confirm the stability of their binding to target proteins. nih.gov For this compound, MD simulations could reveal whether the initial interactions predicted by docking are maintained throughout the simulation, or if the ligand reorients itself to find a more stable binding mode. This information is invaluable for validating docking results and gaining a deeper understanding of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of ergoline-pyrazolyl analogues, a QSAR study would involve:

Dataset Collection: A dataset of compounds with known biological activities (e.g., binding affinities for a specific receptor) is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, and 3D properties), are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. shd-pub.org.rs

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. mdpi.com

QSAR studies have been successfully applied to various classes of compounds, including pyrazole derivatives, to predict their activities. nih.govnih.gov A 3D-QSAR study on pyrazoline derivatives, for example, used contour maps to visualize the regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.gov For this compound and its analogues, a QSAR model could help identify the key structural features that govern their activity, guiding the design of more potent compounds.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Information Encoded |

| 1D | Molecular Weight, Atom Count | Basic molecular properties |

| 2D | Topological Polar Surface Area (TPSA), Wiener Index | Connectivity and topology |

| 3D | Molecular Volume, Surface Area, Dipole Moment | Three-dimensional shape and electronic properties |

Virtual Screening and De Novo Design of Novel Ergoline-Pyrazolyl Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netresearchgate.net This can be done using either ligand-based or structure-based approaches. In the context of this compound, virtual screening could be used to identify other commercially available or synthetically accessible compounds with similar properties that might also be active.

De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties. mdpi.comethz.ch This can be particularly useful for exploring novel chemical space and designing compounds with improved potency, selectivity, or pharmacokinetic properties. Algorithms can "grow" molecules within the binding site of a target receptor or piece together molecular fragments to create new chemical entities. biorxiv.org

For ergoline-pyrazolyl analogues, a de novo design approach could be used to:

Generate novel substituents on the pyrazole ring to enhance binding affinity or selectivity.

Explore different linkers between the ergoline and pyrazole moieties.

Design entirely new scaffolds that mimic the key interactions of this compound.

Virtual screening of pyrazole derivatives has been employed to identify potential inhibitors for various targets. nih.gov The combination of virtual screening and de novo design provides a powerful toolkit for the discovery and optimization of novel ergoline-pyrazolyl analogues with therapeutic potential.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, properties, and reactivity of a molecule. nih.gov These methods can be used to calculate a wide range of properties, including:

Optimized Geometry: Predicting the most stable 3D conformation of the molecule.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential.

Reactivity Descriptors: Determining parameters that indicate the likely sites of electrophilic or nucleophilic attack.

Spectroscopic Properties: Simulating spectroscopic data, such as NMR and IR spectra, to aid in structure elucidation.

For this compound, DFT calculations could provide insights into:

The preferred tautomeric state of the pyrazole ring.

The rotational barrier around the bond connecting the ergoline and pyrazole rings.

The molecule's reactivity towards metabolic enzymes.

The nature of the intramolecular interactions that stabilize its conformation.

Advanced Analytical Methodologies in Ergoline Research

High-Resolution Spectroscopic Techniques for Complex Structural Characterization

The definitive structural elucidation of complex molecules like 6-Methyl-8-beta-(pyrazol-3-yl)ergoline relies heavily on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for establishing the precise connectivity and stereochemistry of ergoline (B1233604) derivatives. For a compound such as this compound, ¹H NMR would reveal the chemical environment of each proton, while ¹³C NMR would provide information on the carbon skeleton. Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to map out the intricate network of proton-proton and proton-carbon connectivities, confirming the ergoline framework and the substitution pattern, including the attachment of the pyrazolyl moiety at the 8-beta position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Ergoline Scaffold. This data is illustrative and not specific to this compound.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~6.8 | ~120 |

| 3 | ~6.2 | ~108 |

| 4 | ~3.0 | ~50 |

| 5 | ~2.8 | ~60 |

| 6-CH₃ | ~2.5 | ~45 |

| 7 | ~3.2 | ~65 |

| 8 | ~3.5 | ~70 |

| 9 | ~3.1 | ~35 |

| 10 | ~2.9 | ~40 |

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental composition of a molecule with high accuracy. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass measurements with sub-ppm accuracy, allowing for the unambiguous determination of the molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule and elucidate its structural components by analyzing the fragmentation patterns, which can help in confirming the ergoline core and the nature of the substituent at the 8-position.

Advanced Chromatographic and Mass Spectrometric Methods for Metabolite Identification

Understanding the metabolic fate of a novel compound is critical in drug development. For this compound, a combination of advanced chromatographic separation and mass spectrometric detection would be the method of choice for identifying its metabolites in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the high separation efficiency of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) combined with the sensitivity and specificity of tandem mass spectrometry. After administration of the parent compound to an in vitro or in vivo system, biological samples are analyzed by LC-MS/MS. The chromatograph separates the parent compound from its metabolites. The mass spectrometer is then used to identify potential metabolites by looking for predicted mass shifts corresponding to common metabolic transformations such as hydroxylation, N-dealkylation, or glucuronidation.

Table 2: Potential Metabolic Transformations of an Ergoline Scaffold and Corresponding Mass Shifts. This data is illustrative and not specific to this compound.

| Metabolic Reaction | Mass Shift (Da) | Potential Site on Ergoline Core |

|---|---|---|

| Hydroxylation | +16 | Aromatic ring, aliphatic carbons |

| N-dealkylation | -14 (demethylation) | N-6 position |

| Glucuronidation | +176 | Hydroxylated metabolites |

| Sulfation | +80 | Hydroxylated metabolites |

Biophysical Techniques for Real-Time Ligand-Protein Interaction Kinetics

To understand the pharmacological action of this compound, it is essential to study its binding kinetics with its target receptors, which are often dopamine (B1211576) and serotonin (B10506) receptors for ergoline derivatives. nih.govnih.gov Biophysical techniques that allow for real-time, label-free analysis of these interactions are particularly valuable.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): Both SPR and BLI are powerful techniques for measuring the kinetics of molecular interactions. In a typical experiment, the target receptor is immobilized on a sensor surface, and a solution containing this compound is flowed over the surface. The binding and dissociation of the ligand are monitored in real-time, allowing for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. These kinetic parameters are critical for understanding the duration of action and the potency of the compound. ibmc.msk.ru

Table 3: Representative Kinetic Parameters for Ligand-Receptor Binding Measured by SPR. This data is illustrative and not specific to this compound.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| kₐ (on-rate) | 1 x 10⁵ | M⁻¹s⁻¹ | Rate of association between ligand and receptor |

| kₑ (off-rate) | 1 x 10⁻³ | s⁻¹ | Rate of dissociation of the ligand-receptor complex |

| Kₑ (dissociation constant) | 10 | nM | Measure of binding affinity (kₑ/kₐ) |

Crystallographic and NMR Studies for Ligand-Receptor Complex Structural Delineation

Visualizing the three-dimensional structure of this compound bound to its receptor provides invaluable insights into the molecular basis of its activity and can guide the design of more potent and selective analogs.

X-ray Crystallography: This technique can provide an atomic-resolution picture of the ligand-receptor complex. springernature.com To achieve this, the receptor protein is expressed, purified, and crystallized in the presence of this compound. The resulting co-crystals are then subjected to X-ray diffraction, and the diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined. This allows for the precise identification of the amino acid residues in the receptor's binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). Structural studies of other ergoline derivatives have highlighted the importance of interactions with a conserved aspartate residue in transmembrane helix 3 of serotonin receptors. koreascience.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy: While X-ray crystallography provides a static picture, solution-state NMR can provide information about the dynamics of the ligand-receptor interaction. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the ligand are in close contact with the receptor. Furthermore, protein-observed NMR experiments can map the binding site on the receptor by monitoring chemical shift perturbations of the receptor's amino acid residues upon ligand binding.

Research on Designed Analogues and Derivatives of 6 Methyl 8 Beta Pyrazol 3 Yl Ergoline

Synthesis and Biological Evaluation of Pyrazole-Substituted Ergoline (B1233604) Analogues

The synthesis of pyrazole-substituted ergoline analogues is a multi-step process that typically begins with a suitable ergoline precursor. A common starting material is lysergic acid, which possesses a carboxylic acid group at the 8-beta position that can be chemically modified. researchgate.net The synthesis of the pyrazole (B372694) moiety itself can be achieved through various established methods, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net

In the context of creating 8-beta-(pyrazol-3-yl)ergoline analogues, a synthetic strategy could involve the conversion of the 8-beta-carboxy group of a protected lysergic acid into a suitable intermediate that can then be reacted to form the pyrazole ring. For instance, the carboxylic acid could be transformed into a beta-ketoester, which is a key precursor for pyrazole synthesis.

The biological evaluation of these synthesized analogues is crucial for understanding their therapeutic potential. This primarily involves in vitro receptor binding assays to determine the affinity of the compounds for various receptor subtypes. These assays measure the concentration of the compound required to displace a known radiolabeled ligand from the receptor, typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). The goal is to identify compounds with high affinity for the desired target receptor and low affinity for off-target receptors to minimize potential side effects.

| Compound/Analogue | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| (8β)-6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid cyclohexyl ester | 5-HT2 | High | nih.gov |

| 9,10-Didehydro-6-methyl-8β-arylergolines | α-adrenergic, serotonin (B10506) | Significant | nih.gov |

| Lisuride | 5-HT1A, 5-HT1B, 5-HT1D, D2, D3, D4 | Varies | wikipedia.org |

Strategic Modifications to the Ergoline Core for Enhanced Receptor Selectivity

Achieving receptor selectivity is a primary objective in the design of novel ergoline derivatives. The ergoline core offers several positions for chemical modification to fine-tune its interaction with different receptors. Strategic modifications can be made at the N1 and N6 positions of the ergoline ring system, as well as on the pyrazole substituent itself.

For instance, studies on other 8-beta-substituted ergolines have shown that the nature of the substituent at the N1 position can significantly influence receptor affinity and selectivity. nih.gov Similarly, modifications to the N6-methyl group can alter the pharmacological profile. The introduction of bulky substituents on the pyrazole ring could also modulate receptor interactions, potentially leading to enhanced selectivity for a specific receptor subtype. wikipedia.org The rationale behind these modifications is to optimize the fit of the molecule into the binding pocket of the target receptor while simultaneously creating steric or electronic hindrances that prevent it from binding to other receptors.

Design and Characterization of Chimeric or Hybrid Ergoline-Based Compounds

The design of chimeric or hybrid compounds involves combining the ergoline scaffold with another pharmacophore to create a molecule with a dual or novel mechanism of action. This strategy can be employed to target multiple components of a disease pathway or to improve the pharmacokinetic properties of the parent compound.

While specific examples of chimeric compounds derived from 6-Methyl-8-beta-(pyrazol-3-yl)ergoline are not prominently documented, the general principle would involve linking the ergoline moiety to another biologically active molecule. For example, an ergoline derivative with known central nervous system activity could be linked to a molecule that enhances its blood-brain barrier penetration. The characterization of such chimeric compounds would involve extensive in vitro and in vivo studies to confirm that the desired properties of both parent molecules are retained or synergistically enhanced. Research on ergoline derivatives as CXCR3 antagonists has opened avenues for creating novel chemotypes for various therapeutic applications. researchgate.netmdpi.com

Development of Photochemical or Chemical Probes for Receptor Study

Photochemical and chemical probes are invaluable tools for studying receptor biology, including receptor localization, trafficking, and ligand-receptor interactions. mskcc.org These probes are typically derivatives of a high-affinity ligand that have been modified to include a reactive group or a reporter group.

A photochemical probe based on this compound would incorporate a photolabile group. Upon binding to its target receptor and subsequent irradiation with light of a specific wavelength, this group would form a covalent bond with the receptor, allowing for its identification and characterization.

A chemical probe, such as a fluorescent probe, would involve conjugating a fluorophore to the ergoline scaffold. nih.gov This allows for the visualization of the receptor in cells and tissues using fluorescence microscopy. The development of such probes requires careful design to ensure that the modification does not significantly impair the compound's binding affinity for the target receptor. rsc.org While specific probes derived from this compound are not described in the available literature, the principles of probe development are well-established and could be applied to this compound. nih.govchemicalprobes.org

Emerging Research Perspectives and Future Directions

Exploration of Undiscovered Molecular Targets for 6-Methyl-8-beta-(pyrazol-3-yl)ergoline

The pharmacological profile of ergoline (B1233604) derivatives is exceptionally diverse, a characteristic attributed to the ergoline nucleus's ability to interact with multiple receptor subtypes. nih.gov Historically, research has focused on dopamine (B1211576) and serotonin (B10506) receptors, leading to the development of drugs for Parkinson's disease and hyperprolactinemia. wikipedia.org However, the therapeutic potential of these compounds is not limited to these classical targets.

Recent studies on various ergoline derivatives have revealed high affinity and selectivity for other receptors, such as the somatostatin (B550006) sst1 receptor, where certain derivatives act as potent antagonists. nih.gov This opens up the possibility that This compound could also exhibit novel receptor affinities beyond the well-trodden dopaminergic and serotonergic pathways. The addition of a pyrazole (B372694) ring introduces a new pharmacophore that could modulate the binding profile of the ergoline core, potentially leading to interactions with unforeseen targets.

Future research should, therefore, involve comprehensive screening of This compound against a wide array of G-protein coupled receptors (GPCRs), ion channels, and enzymes. The pyrazole moiety, known for its diverse biological activities, including anticancer and antioxidant properties, could steer the compound towards targets not typically associated with traditional ergoline derivatives.

Table 1: Potential Undiscovered Molecular Target Classes for this compound

| Target Class | Rationale for Exploration | Potential Therapeutic Areas |

| Orphan GPCRs | The unique combination of ergoline and pyrazole structures may lead to novel interactions with uncharacterized receptors. | Various, depending on the function of the specific orphan receptor. |

| Kinases | Pyrazole-containing compounds have been investigated as kinase inhibitors. nih.gov | Oncology, Inflammatory Disorders |

| Nuclear Receptors | Some heterocyclic compounds influence the activity of nuclear receptors involved in metabolism and inflammation. | Metabolic Diseases, Autoimmune Disorders |

| Ion Channels | The modulatory effects of complex alkaloids on various ion channels are an area of active research. | Neurological Disorders, Cardiovascular Diseases |

Application in Novel Preclinical Disease Paradigms and Pathways

Given the broad receptor interaction profile of ergoline derivatives, This compound could be investigated in a range of preclinical disease models beyond traditional neurological applications.

Neuroinflammation: Neuroinflammation is a key pathological feature in many neurodegenerative diseases. nih.gov Activated microglia and astrocytes contribute to neuronal damage by releasing pro-inflammatory mediators. nih.gov Some ergoline derivatives have demonstrated anti-inflammatory properties. The pyrazole ring, present in some anti-inflammatory drugs, could enhance this activity. Therefore, preclinical models of neuroinflammation, such as those induced by lipopolysaccharide (LPS) or in models of traumatic brain injury and stroke, would be relevant for testing the therapeutic potential of This compound . nih.govnih.gov

Metabolic Diseases: The intricate interplay between the central nervous system and metabolic regulation is increasingly recognized. Some ergoline derivatives, like bromocriptine (B1667881), have found applications in the treatment of type 2 diabetes. wikipedia.org The potential for This compound to modulate metabolic pathways could be explored in preclinical models of obesity, diabetes, and non-alcoholic fatty liver disease.

Table 2: Potential Novel Preclinical Disease Models for this compound

| Disease Paradigm | Rationale | Key Pathological Pathways to Investigate |

| Neuroinflammatory Disorders | Potential anti-inflammatory effects of the ergoline and pyrazole moieties. | Microglial activation, cytokine production (TNF-α, IL-1β), inflammasome activation. researchgate.net |

| Metabolic Syndrome | Known effects of some ergoline derivatives on glucose metabolism and the potential for novel metabolic modulation. | Insulin signaling, lipid metabolism, central regulation of appetite. |

| Fibrotic Diseases | Some ergoline derivatives have been linked to fibrotic side effects, suggesting an interaction with fibrotic pathways that could be therapeutically targeted. | TGF-β signaling, extracellular matrix deposition. |

Integration of Multi-Omics Data in Ergoline Compound Research

To fully elucidate the complex biological effects of novel compounds like This compound , an integrated multi-omics approach is indispensable. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action and its impact on cellular and physiological systems.

For instance, transcriptomic analysis of cells or tissues treated with the compound can reveal changes in gene expression, highlighting the signaling pathways that are modulated. rug.nl Proteomics can then identify the specific proteins whose expression or post-translational modifications are altered, providing more direct evidence of the compound's targets and downstream effects. nih.gov Metabolomics, the study of small molecules, can capture the ultimate physiological state of the system in response to the compound. nih.gov

By integrating these different layers of biological information, researchers can move beyond a single-target view of drug action and understand the network-level effects of This compound . nih.gov This is particularly important for ergoline derivatives, which are known for their polypharmacology.

Challenges and Opportunities in the Academic Research of Ergoline Derivatives

The academic pursuit of novel ergoline derivatives faces both significant hurdles and exciting opportunities.

Challenges:

Synthetic Complexity: The synthesis of the tetracyclic ergoline core is a considerable challenge for organic chemists. nih.gov The development of efficient and stereoselective synthetic routes is crucial for creating diverse libraries of ergoline analogs for biological screening. nih.gov

"Dirty" Receptor Interactions: Many first-generation ergoline agonists have been associated with off-target effects, such as cardiac valvulopathy, due to their interactions with serotonin 5-HT2B receptors. wikipedia.orgresearchgate.net This necessitates careful screening of new derivatives to avoid these liabilities.

Opportunities:

Rational Drug Design: Advances in structural biology and computational modeling provide opportunities for the rational design of more selective ergoline derivatives. By understanding the precise interactions between existing ergoline compounds and their receptors, it is possible to design new molecules with improved target specificity.

Biotechnological Production: The genes involved in the biosynthesis of ergot alkaloids in fungi are being characterized. researchgate.net This opens up the possibility of using biotechnological approaches to produce novel ergoline scaffolds that can be further modified chemically.

Exploring New Chemical Space: The vast majority of researched ergoline derivatives have modifications at the N6 and C8 positions. There is a significant opportunity to explore modifications at other positions of the ergoline ring system to discover novel pharmacological properties. The introduction of diverse heterocyclic systems, such as the pyrazole in This compound , represents a promising strategy to expand the chemical and biological space of this fascinating class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-8-beta-(pyrazol-3-yl)ergoline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of ergoline derivatives often involves multi-step protocols, including hydrogenation, coupling reactions, and regioselective substitutions. For pyrazole-containing analogs, intermediates like tert-butyl-protected hexahydropyrrolo[3,4-c]pyrrole derivatives can be synthesized using N,N′-carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) as coupling agents. Solvent selection (e.g., dichloromethane, DMF) and temperature control (0–25°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/chloroform) is advised to achieve ≥95% purity .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton and carbon environments, focusing on pyrazole ring protons (δ 7.5–8.5 ppm) and ergoline methyl groups (δ 1.2–1.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight alignment. For stereochemical confirmation, NOESY/ROESY experiments or X-ray crystallography (if crystalline) are recommended. Cross-validate purity via HPLC-UV (C18 column, acetonitrile/water gradient) with retention time reproducibility .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Use fluorometric assays (e.g., Amplex-Red for autotaxin inhibition) with IC50 determination via dose-response curves .

- Solubility : Conduct HT-Solubility assays in phosphate buffer (pH 7.4) using UV/Vis or nephelometry .

- Metabolic stability : Perform glutathione adduct screening to assess electrophilic reactivity .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for receptor binding be resolved?

- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects. Refine docking studies using QM/MM hybrid methods (e.g., Gaussian09 for ligand optimization) and explicit solvent molecular dynamics (MD) simulations (NAMD/GROMACS). Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics (ka, kd) and compare with in silico ΔG values. Adjust protonation states via pKa prediction tools (e.g., MarvinSketch) for physiological relevance .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

- Methodological Answer :

- Storage : Use amber vials under inert gas (Ar/N2) at –20°C to prevent photolysis and oxidation.

- Stabilizers : Add antioxidants (0.1% BHT) or chelating agents (EDTA) in lyophilized formulations.

- Analytical Monitoring : Track degradation via LC-MS/MS (e.g., m/z shifts indicative of hydroxylation or demethylation) and quantify using stability-indicating methods (ICH Q1A guidelines) .

Q. How can structure-activity relationships (SAR) be systematically explored for pyrazole-ergoline hybrids?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varying substituents on the pyrazole ring (e.g., 3-fluoro vs. 3-methyl) to assess electronic effects.

- Biological Testing : Compare IC50 values across analogs in target-specific assays (e.g., kinase inhibition).

- Computational SAR : Apply CoMFA/CoMSIA models to correlate 3D electrostatic/hydrophobic fields with activity. Validate using leave-one-out cross-validation (q² > 0.5) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies with high variability?

- Methodological Answer : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism to fit sigmoidal curves. Apply Grubbs’ test to identify outliers and Brown-Forsythe test for variance homogeneity. For low n-values (n < 6), report 95% confidence intervals instead of p-values. Normalize data to positive/negative controls to minimize plate-to-plate variability .

Q. How should researchers address discrepancies in NMR and MS data during structural elucidation?

- Methodological Answer : Reconcile conflicts by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.